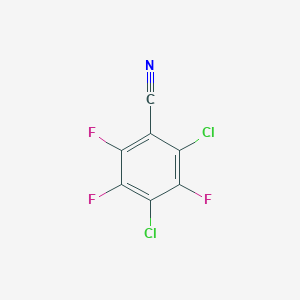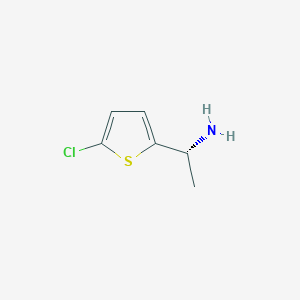
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that features both triazine and triazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or azide under mild conditions.
Formation of the Triazine Ring: The triazine ring is usually formed through a condensation reaction involving cyanuric chloride and an amine.
Coupling of the Rings: The final step involves coupling the triazole and triazine rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include:
Optimization of Reaction Conditions: Ensuring the reactions proceed with high yield and purity.
Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Dihydrotriazines.
Substitution Products: Various alkylated or acylated derivatives.
科学的研究の応用
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals such as herbicides or fungicides.
作用機序
The mechanism of action of 4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with receptors to modulate their signaling pathways.
類似化合物との比較
Similar Compounds
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine: Lacks the thiol group.
6-(2-Methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol: Lacks the amino group.
Uniqueness
4-Amino-6-(2-methyl-2H-1,2,3-triazol-4-yl)-1,3,5-triazine-2-thiol is unique due to the presence of both the amino and thiol groups, which can participate in a wide range of chemical reactions, making it a versatile compound for various applications.
特性
分子式 |
C6H7N7S |
|---|---|
分子量 |
209.23 g/mol |
IUPAC名 |
2-amino-6-(2-methyltriazol-4-yl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C6H7N7S/c1-13-8-2-3(12-13)4-9-5(7)11-6(14)10-4/h2H,1H3,(H3,7,9,10,11,14) |
InChIキー |
NUUMZDNBSHJGMJ-UHFFFAOYSA-N |
正規SMILES |
CN1N=CC(=N1)C2=NC(=S)N=C(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13153439.png)

![7-(Trifluoromethyl)benzo[d]oxazol-2-ol](/img/structure/B13153448.png)
![(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)
![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)


![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)


![ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate](/img/structure/B13153526.png)
![[3,3'-Bipyridin]-6-amine hydrochloride](/img/structure/B13153528.png)
